

# YZJ-1139 (Fazamorexant): A Technical Overview of its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fazamorexant*

Cat. No.: *B12402192*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

YZJ-1139, also known as **Fazamorexant**, is a novel, potent, and selective dual orexin receptor antagonist (DORA) developed for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, **Fazamorexant** modulates the brain's sleep-wake circuitry, leading to a decrease in wakefulness and the promotion of sleep. Developed by Jiangsu Yangtze River Pharmaceutical Group and Shanghai Haiyan Pharmaceutical Technology, **Fazamorexant** has progressed through clinical development, demonstrating a favorable pharmacokinetic profile and efficacy in improving sleep parameters in clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of YZJ-1139, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

## Introduction: The Role of the Orexin System in Sleep Regulation

The discovery of the orexin neuropeptide system, comprising orexin A and orexin B and their G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), has revolutionized our understanding of sleep-wake regulation. The orexin system is a critical regulator of wakefulness, and its dysregulation is implicated in sleep disorders such as narcolepsy. Consequently, antagonism of orexin receptors has emerged as a promising

therapeutic strategy for the treatment of insomnia. Dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R are believed to offer a more comprehensive approach to promoting sleep by attenuating the wake-promoting signals mediated by both receptor subtypes.

## Discovery and Preclinical Development of YZJ-1139 (Fazamorexant)

While specific details regarding the initial high-throughput screening and lead optimization for YZJ-1139 have not been extensively published, the development of **Fazamorexant** likely followed a rational drug design approach targeting the orexin receptors. The chemical structure of **Fazamorexant**, [(1S,2R,5S)-2-[(5-fluoropyridin-2-yl)oxymethyl]-8-azabicyclo[3.2.1]octan-8-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone, suggests a focus on optimizing potency, selectivity, and pharmacokinetic properties.

## In Vitro Pharmacology

Preclinical in-vitro experiments have demonstrated that **Fazamorexant** is a potent antagonist of both OX1R and OX2R. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the receptor activity, are summarized in the table below. For comparison, data for Suvorexant, another approved DORA, are also included.

| Compound                | Target | IC50 (nM) |
|-------------------------|--------|-----------|
| YZJ-1139 (Fazamorexant) | OX1R   | 32[1]     |
| OX2R                    | 41[1]  |           |
| Suvorexant              | OX1R   | 147[1]    |
| OX2R                    | 126[1] |           |

Table 1: In Vitro Receptor Binding Affinity of YZJ-1139 (**Fazamorexant**) and Suvorexant.

## Preclinical Experimental Protocols

In Vitro Receptor Binding Assay (Hypothetical Protocol based on standard industry practice):

- Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.
- Radioligand: [<sup>3</sup>H]-Almorexant or another suitable radiolabeled orexin receptor antagonist.
- Procedure:
  - Cell membranes expressing the target receptor are prepared.
  - A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (YZJ-1139).
  - Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.
  - After incubation, the bound radioligand is separated from the unbound radioligand by filtration.
  - The radioactivity of the filter-bound membranes is measured using a scintillation counter.
  - The IC<sub>50</sub> values are calculated by non-linear regression analysis of the competition binding curves.

## Clinical Development

**Fazamorexant** has undergone a comprehensive clinical development program to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with insomnia.

## Phase I: First-in-Human Studies

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy adult subjects to assess the safety, tolerability, and pharmacokinetics of YZJ-1139.

Pharmacokinetic Profile:

Following oral administration, YZJ-1139 is rapidly absorbed. The key pharmacokinetic parameters are summarized in the table below.

| Parameter        | Single Ascending Dose (2-80 mg) | Multiple Ascending Dose (10-60 mg daily for 7 days) |
|------------------|---------------------------------|-----------------------------------------------------|
| Tmax (median, h) | 0.625 - 1.25[1]                 | 0.63 - 1.00                                         |
| t1/2 (mean, h)   | 1.91 - 3.68                     | 2.41 - 3.07                                         |
| Cmax (ng/mL)     | Dose-dependent increase         | Dose-dependent increase                             |
| AUC (ng*h/mL)    | Dose-dependent increase         | Dose-dependent increase                             |

Table 2: Summary of Pharmacokinetic Parameters of YZJ-1139 (**Fazamorexant**) in Healthy Volunteers.

#### Experimental Protocol: Phase I Clinical Trial

- Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
- Participants: Healthy adult male and female subjects.
- Single Ascending Dose (SAD) Cohorts: Subjects received a single oral dose of YZJ-1139 (ranging from 2 mg to 80 mg) or placebo.
- Multiple Ascending Dose (MAD) Cohorts: Subjects received daily oral doses of YZJ-1139 (ranging from 10 mg to 60 mg) or placebo for 7 consecutive days.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points pre- and post-dose to determine the plasma concentrations of YZJ-1139 using a validated LC-MS/MS method.
- Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

## Phase II and III Clinical Trials

Following the promising results from the Phase I study, **Fazamorexant** advanced to Phase II and III clinical trials to evaluate its efficacy and safety in patients with insomnia disorder. A

Phase III clinical trial (NCT05525637) has been completed, and a New Drug Application (NDA) has been submitted to the National Medical Products Administration (NMPA) in China.

## Mechanism of Action and Signaling Pathway

YZJ-1139 acts as a competitive antagonist at both OX1 and OX2 receptors. In the physiological state, orexin neurons in the lateral hypothalamus are active during wakefulness, releasing orexin peptides that bind to OX1R and OX2R on various downstream neurons, promoting and maintaining an awake state. By blocking these receptors, YZJ-1139 inhibits the wake-promoting signals from the orexin system, thereby facilitating the transition to and maintenance of sleep.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of YZJ-1139 (**Fazamorexant**) in the orexin signaling pathway.

## Drug Development Workflow

The development of YZJ-1139 followed a typical pharmaceutical development pipeline, from initial discovery through to clinical trials and regulatory submission.

[Click to download full resolution via product page](#)

Caption: The discovery and development workflow of YZJ-1139 (**Fazamorexant**).

## Conclusion

YZJ-1139 (**Fazamorexant**) is a promising new therapeutic agent for the treatment of insomnia. Its mechanism of action as a dual orexin receptor antagonist offers a targeted approach to sleep modulation. The available preclinical and clinical data suggest that **Fazamorexant** has a favorable pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, which may translate to a rapid onset of action and a reduced risk of next-day residual effects. The successful completion of Phase III trials and the submission of a New Drug Application mark a significant milestone in the development of this novel hypnotic agent. Further data from ongoing and future studies will continue to delineate the clinical utility and safety profile of **Fazamorexant** in the management of insomnia.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics, Pharmacodynamic, Safety and Tolerability of Fazamorexant, a Novel Dual Orexin Receptor Antagonist: Report of the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YZJ-1139 (Fazamorexant): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12402192#yzj-1139-discovery-and-development-history>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)